2-Bromopropane-13C3

Description

Significance of Stable Isotopic Labeling in Contemporary Scientific Investigations

Stable isotopic labeling is a cornerstone technique in modern scientific inquiry, enabling researchers to track the movement and transformation of molecules with high precision. creative-proteomics.comstudysmarter.co.uk Unlike radioactive isotopes, stable isotopes like carbon-13 (¹³C), deuterium (B1214612) (²H), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive, making them safe for a wide array of experimental conditions, including long-term studies. creative-proteomics.comstudysmarter.co.uksymeres.com The introduction of these isotopes into a molecule creates a "labeled" compound that can be distinguished from its unlabeled counterpart by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comwikipedia.org

This ability to trace molecules is invaluable across numerous scientific disciplines. In metabolic research, stable isotopes are used to map out metabolic pathways and quantify the flow of metabolites within a cell, a field known as metabolic flux analysis. wikipedia.orgsilantes.com In proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the precise quantification of protein expression levels. silantes.com Furthermore, isotopic labeling is a powerful tool for elucidating reaction mechanisms in chemistry by tracking the fate of specific atoms throughout a chemical transformation. numberanalytics.comias.ac.innumberanalytics.com This provides direct evidence for bond-breaking and bond-forming steps, helping to distinguish between different possible reaction pathways. numberanalytics.com

Foundational Context of 2-Bromopropane (B125204) as a Reactive Intermediate and Synthetic Precursor

2-Bromopropane, also known as isopropyl bromide, is a versatile organobromine compound with the chemical formula CH₃CHBrCH₃. atamanchemicals.com It serves as a key reactive intermediate and precursor in organic synthesis, primarily for introducing the isopropyl group into other molecules. atamanchemicals.comatamankimya.com This is typically achieved through nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile. atamankimya.com

Its utility extends to the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. atamankimya.com For instance, it is used in the preparation of Grignard reagents, such as isopropyl magnesium bromide, which are fundamental for forming new carbon-carbon bonds in complex organic syntheses. atamankimya.com 2-Bromopropane can also undergo elimination reactions, typically in the presence of a strong base, to form propene. pearson.comlibretexts.orgchemguide.co.uk The reactivity of 2-bromopropane makes it a valuable building block in the laboratory for creating more complex molecular architectures. atamankimya.com

Specific Academic Rationale for Utilizing 2-Bromopropane-13C3 as a Research Probe

The specific use of this compound in research is driven by the need to gain deeper insights into reaction mechanisms and metabolic processes where the isopropyl moiety is involved. By labeling all three carbon atoms with ¹³C, researchers can unambiguously track the entire propane (B168953) backbone of the molecule.

In mechanistic studies, this compound can help to:

Trace skeletal rearrangements: If a reaction involves the rearrangement of the carbon skeleton, the ¹³C labeling pattern in the products will reveal the nature of this rearrangement. bohrium.com

Distinguish between reaction pathways: In reactions with multiple potential outcomes, the distribution of the ¹³C label in the products can provide definitive evidence for the operative mechanism. numberanalytics.com

Quantify reaction kinetics: The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can be studied to determine the rate-determining step of a reaction. symeres.com

In biochemical and metabolic research, this compound can be used as a tracer to:

Follow metabolic pathways: By introducing ¹³C-labeled 2-bromopropane into a biological system, scientists can follow its metabolic fate and identify the enzymes and pathways involved in its transformation. silantes.com

Investigate bioalkylation: As an alkylating agent, 2-bromopropane can react with biological macromolecules. The ¹³C label allows for the identification of the sites of alkylation on proteins and DNA.

The use of this compound, in conjunction with sensitive analytical techniques like mass spectrometry and NMR, provides a powerful and precise method for probing the intricate details of chemical and biological transformations. labmix24.com

Interactive Data Tables

Physicochemical Properties of 2-Bromopropane and its ¹³C₃ Isotope

| Property | 2-Bromopropane | This compound |

| CAS Number | 75-26-3 nist.gov | 220505-11-3 impurity.com |

| Molecular Formula | C₃H₇Br nist.gov | ¹³C₃H₇Br impurity.com |

| Molecular Weight | 122.99 g/mol nist.gov | 125.97 g/mol nih.gov |

| Boiling Point | 59 °C guidechem.com | Not explicitly available, but expected to be very similar to the unlabeled compound. |

| Melting Point | -89 °C guidechem.com | Not explicitly available, but expected to be very similar to the unlabeled compound. |

| Density | 1.31 g/mL at 25 °C guidechem.com | 1.3 ± 0.1 g/cm³ (Predicted) guidechem.com |

Key Spectroscopic Data for 2-Bromopropane

| Spectroscopic Technique | Key Features |

| Mass Spectrometry (Electron Ionization) | Molecular ion peaks (M+) at m/z 122 and 124 due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately equal abundance. docbrown.info The base peak is often the isopropyl cation [CH(CH₃)₂]⁺ at m/z 43. docbrown.info |

| ¹H NMR | A doublet for the six methyl protons (δ ≈ 1.7 ppm) and a septet for the single methine proton (δ ≈ 4.2 ppm). |

| ¹³C NMR | Two signals are expected for the unlabeled compound: one for the two equivalent methyl carbons and one for the methine carbon. |

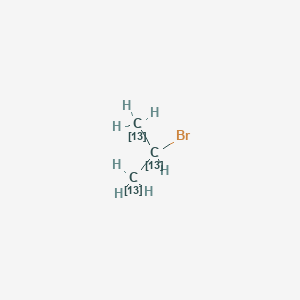

Structure

3D Structure

Properties

Molecular Formula |

C3H7Br |

|---|---|

Molecular Weight |

125.97 g/mol |

IUPAC Name |

2-bromo(1,2,3-13C3)propane |

InChI |

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1+1,2+1,3+1 |

InChI Key |

NAMYKGVDVNBCFQ-VMIGTVKRSA-N |

Isomeric SMILES |

[13CH3][13CH]([13CH3])Br |

Canonical SMILES |

CC(C)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromopropane 13c3 Enrichment

Adaptation of Established Bromination Protocols with Labeled Substrates

A common and well-established method for synthesizing 2-bromopropane (B125204) is the reaction of isopropanol (B130326) with hydrobromic acid (HBr). atamankimya.comyoutube.comnih.gov This nucleophilic substitution reaction, typically proceeding via an SN1 mechanism for secondary alcohols, can be adapted for labeled substrates. atamankimya.com

The reaction involves heating the ¹³C-labeled isopropanol with concentrated HBr. atamankimya.comyoutube.com The hydroxyl group is protonated by the acid, forming a good leaving group (water), which is then replaced by the bromide ion to yield 2-Bromopropane-13C3. atamankimya.com

Table 1: Conventional Bromination of Isopropanol

| Reactants | Conditions | Product |

| Isopropanol, Hydrobromic Acid | Heating under reflux | 2-Bromopropane |

This table outlines the standard, non-isotopic reaction.

Alternative brominating agents like phosphorus tribromide (PBr₃) or a mixture of phosphorus and bromine can also be used with the labeled isopropanol precursor. atamankimya.com

Stereoselective and Regioselective 13C-Labeling Approaches

Development of Novel Synthetic Routes for Enhanced Isotopic Yield and Purity

While adapting existing methods is feasible, novel routes are continuously being developed to enhance isotopic yield and purity. researchgate.net Modern synthetic strategies, such as palladium-catalyzed cross-coupling reactions and visible light-induced carbonylations, offer milder reaction conditions and greater functional group tolerance, which can be advantageous when working with valuable isotopically labeled substrates. acs.orgacs.org

For instance, methods involving the carbonylation of alkyl halides using carbon monoxide (CO) as a ¹³C source have been explored. europa.eu While not a direct route to this compound, these innovative techniques highlight the ongoing efforts to develop more efficient and versatile labeling methods that could potentially be adapted for its synthesis. researchgate.netacs.org

Table 2: Modern Synthetic Approaches for Isotope Labeling

| Method | Key Features | Potential Application |

| Palladium-catalyzed cross-coupling | Efficient, scalable, good yields | Synthesis of complex labeled precursors nih.gov |

| Visible light-induced carbonylation | Mild conditions, use of CO gas | Introduction of a single ¹³C atom acs.orgeuropa.eu |

| Nickel-catalyzed cross-coupling | Access to a wide range of ketones | Potential for creating labeled precursors researchgate.net |

This table summarizes advanced synthetic methods that could be relevant to the synthesis of labeled compounds.

Rigorous Purification and Isolation Techniques for Labeled 2 Bromopropane 13c3

Chromatographic Methodologies for High Isotopic Purity

Achieving high isotopic purity of 2-Bromopropane-¹³C₃ requires the separation of molecules with different isotopic compositions. Chromatographic techniques are instrumental in separating such isotopologues.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds like 2-bromopropane. The separation of isotopologues in GC is based on subtle differences in their physical properties, such as vapor pressure and polarity, which are influenced by the isotopic substitution. While specific GC methods for 2-Bromopropane-¹³C₃ are not extensively published, the principles of isotopologue separation by GC are well-established. edpsciences.orgsci-hub.se

The choice of the stationary phase is critical for effective separation. A column with a high number of theoretical plates can enhance the resolution between the desired ¹³C₃-labeled compound and any partially labeled or unlabeled species. Gas chromatography coupled with mass spectrometry (GC-MS) is an indispensable tool for analyzing the isotopic distribution and confirming the enrichment level of the purified fractions. researchgate.netresearchgate.netnih.govacs.orgfrontiersin.org

High-Performance Liquid Chromatography (HPLC) can also be employed for the purification of isotopologues. doaj.orgresearchgate.net The separation mechanism in HPLC relies on differences in interactions with the stationary phase, which can be influenced by isotopic effects on properties like hydrophobicity and polarizability. doaj.orgresearchgate.net

Table 1: Chromatographic Separation Parameters for Isotopologues

| Parameter | Influence on Separation | Typical Considerations for 2-Bromopropane-¹³C₃ |

| Stationary Phase | Polarity and selectivity | A non-polar or medium-polarity column would be suitable for 2-bromopropane. |

| Mobile Phase (GC) | Carrier gas flow rate | Optimization of flow rate can improve resolution. |

| Mobile Phase (HPLC) | Solvent composition | Gradient elution may be necessary to resolve closely related isotopologues. |

| Temperature (GC) | Column temperature program | A slow temperature ramp can enhance separation. |

| Detector | Sensitivity and specificity | Mass spectrometry (MS) is essential for identifying and quantifying isotopic purity. researchgate.netresearchgate.netnih.govacs.orgfrontiersin.org |

Distillation and Other Separation Processes for Analytical Grade Material

Following synthesis, the crude product containing 2-Bromopropane-¹³C₃ requires purification to remove chemical impurities and to increase the concentration of the desired isotopologue to analytical grade.

Fractional Distillation is a fundamental technique for separating liquids with different boiling points. Due to the mass difference, isotopologues exhibit slight variations in their boiling points. Lord Rayleigh's work on the fractional distillation of mixed liquids provides the theoretical basis for this separation. vulcanchem.com While the boiling point difference between 2-Bromopropane-¹³C₃ and its unlabeled counterpart is small, fractional distillation using a high-efficiency column can be effective in enriching the desired labeled compound. A procedure for purifying unlabeled 1-bromopropane (B46711) involves drying followed by fractional distillation. guidechem.com A similar approach, likely requiring a column with a high number of theoretical plates, would be applicable to 2-Bromopropane-¹³C₃.

Preparative Gas Chromatography is another powerful technique for obtaining high-purity compounds. This method involves the collection of fractions as they elute from the GC column. By repeatedly injecting the sample and collecting the fraction corresponding to 2-Bromopropane-¹³C₃, it is possible to accumulate a significant quantity of the highly purified compound.

The combination of these purification techniques is often necessary to achieve the stringent purity requirements for analytical-grade 2-Bromopropane-¹³C₃. Initial purification by fractional distillation can be used to remove the bulk of impurities and the 1-bromo isomer, followed by preparative GC to achieve the final high isotopic and chemical purity.

Table 2: Purification Strategies for Analytical Grade 2-Bromopropane-¹³C₃

| Purification Step | Purpose | Expected Outcome |

| Washing | Removal of acidic byproducts | Neutralized crude product. |

| Drying | Removal of water | Anhydrous product ready for distillation. |

| Fractional Distillation | Separation of isomers and bulk impurities | Enriched fraction of 2-Bromopropane-¹³C₃. guidechem.com |

| Preparative GC | Final purification to high purity | Analytical grade (>99%) 2-Bromopropane-¹³C₃. |

| Purity Analysis | Quality control | Confirmation of chemical and isotopic purity via GC-MS and NMR. researchgate.netresearchgate.netnih.govacs.orgfrontiersin.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. uou.ac.in In the context of isotopically labeled compounds, it provides unparalleled insight into the precise location and enrichment of the incorporated isotopes. acs.orgnih.gov

High-Resolution 13C NMR Spectral Analysis for Isotope Position and Enrichment

High-resolution 13C NMR spectroscopy is instrumental in verifying the successful incorporation and specific placement of 13C atoms within a molecule. nih.gov For this compound, a 13C NMR spectrum would confirm that all three carbon atoms are indeed 13C. In a standard, unlabeled 2-bromopropane molecule, the 13C NMR spectrum shows two distinct signals due to the chemical equivalence of the two methyl (CH3) carbons and the unique environment of the methine (CH) carbon bonded to bromine. docbrown.info The chemical shifts for these carbons are influenced by the electronegativity of the bromine atom. libretexts.orglibretexts.org

In the fully labeled this compound, the presence of 13C-13C coupling would dramatically alter the spectrum. Instead of singlets, complex splitting patterns (multiplets) would be observed for each carbon signal, arising from coupling to the adjacent 13C nuclei. The analysis of these coupling constants provides definitive proof of the isotopic labeling pattern.

The enrichment level of the 13C isotope can also be assessed. While peak integration in standard 13C NMR is not always straightforward, the presence and intensity of the 13C-13C coupling patterns relative to any residual unlabeled signals can provide a semi-quantitative measure of isotopic enrichment. libretexts.org For highly enriched samples like this compound (typically 99 atom % 13C), the signals from the unlabeled species would be negligible. isotope.comsigmaaldrich.com

Table 1: Expected 13C NMR Data for this compound

| Carbon Position | Expected Chemical Shift (ppm) (relative to TMS) | Expected Multiplicity (due to 13C-13C coupling) |

| C1, C3 (Methyl Carbons) | ~25-30 | Doublet of doublets |

| C2 (Methine Carbon) | ~45-50 | Triplet |

Note: The exact chemical shifts and coupling constants would require experimental determination.

Advanced 1H NMR and Heteronuclear (1H-13C) Coupling Constant Analysis

While 1H NMR spectroscopy directly observes protons, it provides a wealth of information about the attached carbon skeleton through heteronuclear coupling. In this compound, the protons on each carbon will couple to the 13C nucleus they are attached to, as well as to adjacent protons. This results in a more complex 1H NMR spectrum compared to the unlabeled compound. chemicalbook.comchemicalbook.com

Multidimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Structural Confirmation

Multidimensional NMR techniques are powerful tools for unequivocally establishing the structure of a molecule by revealing correlations between different nuclei. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.educolumbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals on the F2 axis to their corresponding 13C signals on the F1 axis. This provides a direct and unambiguous assignment of which protons are attached to which carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton of a molecule. In the case of this compound, HMBC would show correlations between the methyl protons and the methine carbon, and between the methine proton and the methyl carbons, further confirming the structural integrity of the labeled compound. researchgate.net

COSY (Correlation Spectroscopy): This 2D NMR experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu A COSY spectrum of this compound would display a cross-peak between the methine proton and the methyl protons, confirming their neighboring relationship in the molecule.

Table 2: Key Multidimensional NMR Correlations for this compound

| Experiment | Correlated Nuclei | Expected Correlations | Information Gained |

| HSQC | ¹H and ¹³C (one bond) | C1-H to C1, C2-H to C2, C3-H to C3 | Direct C-H connectivity |

| HMBC | ¹H and ¹³C (multiple bonds) | C1/C3-H to C2, C2-H to C1/C3 | Carbon skeleton connectivity |

| COSY | ¹H and ¹H (through bonds) | C1/C3-H to C2-H | Neighboring proton relationships |

Mass Spectrometry (MS) for Isotopic Verification and Quantitative Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is indispensable for verifying the isotopic composition of labeled compounds and for performing precise quantitative analyses. creative-proteomics.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Labeled Species

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.govthermofisher.com For this compound, HRMS is used to confirm the presence of the three 13C atoms. The mass of unlabeled 2-bromopropane (C3H7Br) is approximately 122.99 g/mol . spectrabase.com Since each 12C is replaced by a 13C atom, the mass of this compound will be higher by approximately 3 atomic mass units. isotope.comsigmaaldrich.com

Furthermore, bromine has two major isotopes, 79Br and 81Br, in roughly equal abundance. docbrown.info This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units. HRMS can resolve these isotopic peaks and accurately measure their masses, providing definitive evidence for the presence of both the 13C labels and the bromine atom. miamioh.edu

Table 3: Theoretical Exact Masses for Isotopologues of 2-Bromopropane

| Isotopologue | Molecular Formula | Theoretical Exact Mass ( g/mol ) |

| Unlabeled (with 79Br) | C3H7⁷⁹Br | 121.9731 |

| Unlabeled (with 81Br) | C3H7⁸¹Br | 123.9711 |

| This compound (with 79Br) | ¹³C3H7⁷⁹Br | 124.9832 |

| This compound (with 81Br) | ¹³C3H7⁸¹Br | 126.9811 |

Isotope Ratio Mass Spectrometry (IRMS) for Precise Enrichment Levels

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for high-precision measurement of isotope ratios. pnnl.govwikipedia.org While HRMS confirms the presence of the label, IRMS can precisely quantify the level of isotopic enrichment. researchgate.net For this compound, the sample would be combusted to CO2 gas, which is then introduced into the IRMS instrument. The instrument precisely measures the ratio of 13CO2 to 12CO2, which directly corresponds to the 13C enrichment in the original sample. This technique is crucial for studies where a precise knowledge of the isotopic enrichment is necessary to accurately model metabolic fluxes or reaction kinetics. thermofisher.com

Hyphenated Techniques (e.g., GC-MS) for Analysis of Labeled Reaction Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone hyphenated technique for the analysis of reaction mixtures containing this compound. This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. In a typical application, the GC component separates the volatile constituents of a reaction mixture based on their boiling points and interactions with a capillary column. researchgate.netosha.gov As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

The key advantage of using this compound lies in the mass shift detected by the MS. The molecular weight of unlabeled 2-bromopropane is approximately 123 g/mol (for the ⁷⁹Br isotope), whereas this compound has a molecular weight of approximately 126 g/mol . nih.gov This mass difference of three atomic mass units (amu) provides an unambiguous signal to distinguish the labeled compound and its subsequent reaction products from any unlabeled species present in the mixture.

When analyzing a reaction, GC-MS can track the consumption of the labeled reactant and the formation of labeled products. The mass spectrum of a product incorporating the three-¹³C isopropyl group from this compound will exhibit a characteristic +3 amu shift compared to the unlabeled product. This allows researchers to elucidate reaction mechanisms and metabolic pathways with high confidence. researchgate.net For instance, if this compound is used in a substitution reaction, the resulting product's molecular ion peak and any fragments containing the intact propyl group will be shifted, confirming the reaction pathway. researchgate.net

The table below illustrates the expected mass-to-charge (m/z) ratios for the primary ions of unlabeled 2-bromopropane and its ¹³C₃-labeled analogue, demonstrating the clear distinction achievable with MS detection.

Table 1: Comparison of Key Mass Fragments for Unlabeled and ¹³C₃-Labeled 2-Bromopropane

| Fragment | Structure | Unlabeled m/z ([¹²C₃]H₇Br) | Labeled m/z ([¹³C₃]H₇Br) | Mass Shift (amu) |

|---|---|---|---|---|

| Molecular Ion | [C₃H₇Br]⁺ | 122/124 | 125/127 | +3 |

| Loss of Br | [C₃H₇]⁺ | 43 | 46 | +3 |

| Loss of CH₃ | [C₂H₄Br]⁺ | 107/109 | 109/111 | +2 |

Note: m/z values are shown for the two major bromine isotopes (⁷⁹Br/⁸¹Br). The labeled compound assumes 99% isotopic purity for each ¹³C atom.

Chromatographic Methodologies for Analytical Validation in Research Contexts

Chromatographic techniques are indispensable for the analytical validation of research involving this compound. They provide the means to confirm the identity, purity, and concentration of the labeled compound and to monitor its behavior in chemical reactions. Both gas and liquid chromatography serve distinct but complementary roles in ensuring the quality of the starting materials and the integrity of the experimental results.

Gas Chromatography (GC) for Purity Assessment and Isomeric Separation

Gas Chromatography (GC) is the premier method for assessing the purity of volatile compounds like this compound. Before its use in a reaction, the isotopic and chemical purity of the labeled compound must be verified. A GC equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) can quantify impurities. osha.govnih.gov The ECD is particularly sensitive to halogenated compounds, making it well-suited for this analysis. osha.gov

A critical application of GC is the separation of positional isomers. Commercial 1-bromopropane is known to contain 2-bromopropane as a contaminant, and vice-versa. iarc.fr Since these isomers can have different reactivities, ensuring isomeric purity is vital. High-resolution capillary columns, such as those with a DB-624 or similar stationary phase, are effective at separating 1-bromopropane from 2-bromopropane, allowing for accurate quantification of isomeric contamination. osha.govvurup.sk Research has also demonstrated the potential of specialized materials, such as nonporous adaptive crystals, for the highly selective separation of bromoalkane isomers. researchgate.net

The table below outlines typical parameters for a GC method designed for the purity and isomeric analysis of bromopropanes.

Table 2: Typical GC Parameters for Purity and Isomeric Analysis of Bromopropanes

| Parameter | Setting | Purpose |

|---|---|---|

| Instrument | Gas Chromatograph with FID or ECD | Provides quantitative data on purity and isomeric content. |

| Column | e.g., Agilent J&W DB-624 (60 m x 0.32 mm, 1.8 µm film) | High-resolution separation of volatile halogenated hydrocarbons. osha.gov |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry analytes through the column. |

| Injection Mode | Split/Splitless | Allows for analysis of neat or diluted samples. |

| Oven Program | Initial: 40°C, hold 5 min; Ramp: 10°C/min to 150°C | Optimized temperature gradient to separate isomers and other volatile impurities. |

| Detector | ECD at 300°C | High sensitivity detection of the bromine-containing analytes. osha.gov |

Note: These parameters are illustrative and require optimization for specific instrumentation and applications.

Liquid Chromatography (LC) Applications for Reaction Monitoring

While GC is ideal for analyzing volatile compounds, Liquid Chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for monitoring reactions where this compound is converted into larger, less volatile products. iarc.frnih.gov Direct analysis of small alkyl halides by LC can be challenging due to their poor retention on typical reversed-phase columns. researchgate.net

To overcome this, derivatization is often employed. This involves reacting the alkyl halide or its products with a reagent that attaches a larger, more easily ionizable chemical group. nih.govddtjournal.com For instance, a reaction product could be derivatized to improve its retention and enhance its detection sensitivity by LC-MS. This approach allows for the trace-level analysis of reaction products in complex matrices. uu.nl

LC-MS is particularly valuable for monitoring reaction kinetics. By taking aliquots from a reaction mixture over time and analyzing them, researchers can plot the disappearance of a starting material and the appearance of the ¹³C₃-labeled product. nih.gov This provides crucial data for understanding reaction rates and optimizing conditions. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for retaining the polar derivatives formed from alkyl halides. researchgate.net

The following table presents a conceptual LC-MS method for monitoring the formation of a non-volatile product from a reaction with this compound.

Table 3: Conceptual LC-MS Method for Monitoring a Reaction Product of this compound

| Parameter | Setting/Technique | Purpose |

|---|---|---|

| Derivatization Reagent | e.g., 4-Dimethylaminopyridine (4-DMAP) | Improves retention and MS ionization efficiency of alkylated products. nih.gov |

| Chromatography | Ultra-High Performance Liquid Chromatography (UPLC) | Provides fast and high-resolution separations. nih.gov |

| Column | e.g., HILIC or C18 reversed-phase | Separates polar derivatives or non-polar products, respectively. |

| Mobile Phase | Acetonitrile/Water with formic acid or ammonium (B1175870) acetate | Standard mobile phases for separating a wide range of analytes. researchgate.net |

| Detector | Tandem Mass Spectrometer (MS/MS) | Provides high selectivity and sensitivity for quantifying the labeled product. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Specifically targets the transition from the labeled parent ion to a characteristic fragment ion, minimizing background noise. researchgate.net |

Note: This method is conceptual and requires empirical development and validation for a specific reaction.

Applications of 2 Bromopropane 13c3 in Mechanistic Organic Chemistry Research

Elucidation of Reaction Mechanisms Through Carbon-13 Tracing

The presence of the ¹³C label allows researchers to follow the carbon atoms of 2-bromopropane (B125204) throughout a chemical transformation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This provides unambiguous evidence for bond-forming and bond-breaking events and the potential for molecular rearrangements.

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the bromide ion) by a nucleophile. organic-chemistry.org 2-Bromopropane, as a secondary alkyl halide, can react via either the unimolecular (SN1) or bimolecular (SN2) pathway, and ¹³C labeling is instrumental in distinguishing between them. masterorganicchemistry.comchemguide.co.uk

SN2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.org This mechanism results in an inversion of stereochemistry. quora.com When 2-Bromopropane-13C3 undergoes an SN2 reaction, the ¹³C label on the central carbon (C2) remains bonded to the incoming nucleophile. Analysis of the product would confirm that the carbon skeleton is intact and the substitution has occurred at the expected position.

SN1 Mechanism: This is a two-step process that begins with the slow ionization of the substrate to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. quora.comyoutube.com For 2-bromopropane, this would form a secondary carbocation. youtube.com While this specific carbocation is not highly prone to rearrangement, the use of this compound would definitively confirm whether the product resulted from the attack on the original secondary carbocation or if any unexpected rearrangements of the carbon skeleton occurred prior to nucleophilic attack.

The ability to track the fully labeled ¹³C₃ skeleton provides definitive evidence of the connectivity in the final product, confirming the substitution pathway.

When treated with a strong base, 2-bromopropane undergoes an elimination reaction to form propene. libretexts.orgchemguide.co.ukpearson.com This can occur through either a concerted (E2) or a stepwise (E1) mechanism. numberanalytics.com

In the predominant E2 mechanism, a base removes a proton from a carbon atom adjacent to the one bearing the bromine, leading to the simultaneous formation of a double bond and expulsion of the bromide ion. chemguide.co.ukresearchgate.net When this compound is the starting material, the resulting propene molecule will be fully labeled with carbon-13 ([¹³C₃]propene). This confirms that all three carbon atoms from the original substrate are retained in the alkene product and that the reaction proceeds by removing a hydrogen and a bromine from adjacent carbons to form the double bond. chemguide.co.uk This tracing is crucial for confirming the regiochemistry of the elimination and ruling out alternative pathways like fragmentation and recombination.

| Starting Material | Reaction Type | Base | Product | Carbon Fate Confirmation |

| 2-Bromopropane-¹³C₃ | E2 Elimination | Strong Base (e.g., ethoxide) | Propene-¹³C₃ | All three ¹³C atoms are incorporated into the propene product, confirming the integrity of the carbon skeleton. |

While significant skeletal rearrangements are not common for 2-bromopropane itself under typical substitution or elimination conditions, the principle of ¹³C labeling is critical for studying such transformations in other, more complex systems. youtube.com Carbon skeleton transformations are fundamental in organic synthesis for building or altering molecular frameworks. youtube.com

If a reaction involving a labeled substrate like this compound were to proceed through an intermediate prone to rearrangement (e.g., a carbocation that could undergo a hydride or alkyl shift), the position of the ¹³C labels in the final product would reveal the exact pathway of the transformation. For instance, if a hypothetical rearrangement occurred, ¹³C NMR spectroscopy of the product mixture would allow for the precise determination of the new positions of the labeled atoms, providing clear evidence of the carbon-shifting mechanism.

Detailed Studies of Elimination Reactions (E1/E2) to Probe Carbon Atom Fate (e.g., propene formation)

Kinetic Isotope Effect (KIE) Studies with Carbon-13 Labeling

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org Measuring the ¹²C/¹³C KIE provides profound insight into the rate-determining step and the structure of the transition state. libretexts.orgprinceton.edu Although smaller than the effects seen with deuterium (B1214612), heavy-atom KIEs for carbon are measurable and highly informative. wikipedia.orglibretexts.org

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. slideshare.netmmcmodinagar.ac.in For reactions of 2-bromopropane, the key bond is the C-Br bond at the C2 position.

By comparing the reaction rate of 2-bromo-[2-¹³C]propane (k₁₃) with that of the unlabeled 2-bromopropane (k₁₂), a KIE value (k₁₂/k₁₃) can be determined. A value significantly greater than 1 indicates that the C-Br bond is being cleaved in the rate-determining step.

In an SN1 reaction , the rate-determining step is the ionization to form the carbocation, which involves the breaking of the C-Br bond. Therefore, a significant primary ¹³C KIE is expected.

In an SN2 reaction , the C-Br bond is broken in the single concerted step, which is also the rate-determining step. A primary ¹³C KIE is also expected here. wikipedia.org

The magnitude of the KIE can help differentiate between loose (more bond-breaking) and tight (less bond-breaking) transition states.

| Reaction Type | Labeled Position | Bond Cleaved in RDS | Expected Primary KIE (k₁₂/k₁₃) | Interpretation |

| SN1 | C2 | C-Br | > 1.0 (e.g., 1.02 - 1.05) | C-Br bond cleavage is the rate-determining step. |

| SN2 | C2 | C-Br | > 1.0 (e.g., 1.02 - 1.08) | C-Br bond cleavage occurs in the rate-determining transition state. wikipedia.org |

A secondary KIE arises when the isotopic substitution is at an atom not directly involved in bond-making or -breaking in the rate-determining step. wikipedia.orgprinceton.edu These effects are typically smaller but are very sensitive to changes in the bonding environment, particularly hybridization, at the transition state. nih.gov

For example, in the SN1 reaction of 2-bromopropane, the hybridization of the central carbon (C2) changes from sp³ in the ground state to sp² in the carbocation intermediate. utdallas.edu This change in geometry and vibrational frequencies leads to a small but measurable secondary KIE. The magnitude of this effect can provide detailed information about the extent of sp² character in the transition state, indicating whether it is "early" (reactant-like) or "late" (product-like). nih.gov Similarly, in an E2 reaction, changes in hybridization at both C1 and C2 as the double bond forms can be probed with secondary KIEs to map the transition state structure. researchgate.net

| Reaction Type | Isotopic Label Location | Hybridization Change at C2 | Expected Secondary KIE (k₁₂/k₁₃) | Transition State Insight |

| SN1/E1 | C2 | sp³ → sp² | Normal (> 1) | Indicates progress towards a planar carbocation. |

| E2 | C1 or C3 (probing C2) | sp³ → sp² | Normal (> 1) | Reflects the degree of double bond formation in the transition state. |

By combining these isotopic labeling strategies, researchers can construct a highly detailed picture of the reaction dynamics for processes involving 2-bromopropane, turning this simple molecule into a sophisticated probe for fundamental mechanistic questions in organic chemistry.

Methodological Advancements in KIE Measurement for Heavy Atom Isotopologues

The study of kinetic isotope effects (KIEs) is a cornerstone of mechanistic chemistry, revealing information about bond-breaking and bond-forming steps in the rate-determining portion of a reaction. princeton.edu The KIE is the ratio of the rate constant of a reaction with a light isotope to that of the same reaction with a heavy isotope. wikipedia.org For heavy atoms like carbon, these effects are often small, demanding highly precise measurement techniques. nih.gov

Historically, measuring heavy atom KIEs has been challenging. However, significant methodological advancements, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have revolutionized the field. nih.govmdpi.com These modern techniques offer the high sensitivity and resolution required to accurately determine the small KIEs associated with heavy atom isotopologues like this compound. mdpi.com

Competitive methods, where the isotopically labeled and unlabeled reactants are present in the same reaction mixture, are frequently employed to measure KIEs on V/K with high precision. nih.govmdpi.com This approach minimizes systematic errors by measuring the change in the isotope ratio of the two isotopologues over the course of the reaction. mdpi.com

Recent innovations in KIE measurement include:

Nano-ESI-Q/TOF MS/MS: This tandem mass spectrometry technique provides extremely high sensitivity and a high signal-to-noise ratio, allowing for precise measurements even with very small sample sizes. The high mass resolution of the time-of-flight (TOF) analyzer can distinguish between the isotopologues and any potential contaminants with the same nominal mass. mdpi.com

1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy: This powerful NMR method offers high accuracy and precision in determining KIEs. It has been successfully used to measure 13C KIEs that are in good agreement with values obtained by other methods like isotope ratio mass spectrometry (IRMS). mdpi.com

1H-NMR for 13C KIEs: By observing the 1H-NMR spectrum, researchers can determine the 13C/12C ratio from the signals of the two isotopologues. This method offers increased sensitivity compared to direct 13C-NMR measurements. mdpi.com

These advanced techniques have made the measurement of heavy atom KIEs more accessible and accurate, enabling deeper investigations into reaction mechanisms.

Stereochemical Pathway Determination Using Isotopic Labels

Isotopic labeling, as with this compound, is a powerful tool for elucidating the stereochemical pathways of organic reactions. By tracing the position of the 13C label in the products, chemists can deduce the stereochemistry of bond-forming and bond-breaking processes.

For example, in nucleophilic substitution reactions of 2-bromopropane, the use of this compound can help distinguish between SN1 and SN2 mechanisms. In an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry. The position of the 13C label in the product would reflect this inversion. In contrast, an SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked from either side, leading to a racemic or near-racemic mixture of products. The distribution of the 13C label in the product mixture would indicate the formation of this intermediate.

Similarly, in elimination reactions of 2-bromopropane to form propene, isotopic labeling can provide insights into the E1 and E2 pathways. chemguide.co.uksciepub.com The position of the double bond in the resulting propene, as determined by the location of the 13C atoms, can help to unravel the regioselectivity and stereoselectivity of the elimination process.

The ability to track the fate of individual carbon atoms through a reaction provides unambiguous evidence for the underlying stereochemical course, making isotopically labeled compounds like this compound indispensable in mechanistic organic chemistry. pku.edu.cn

Role of 2 Bromopropane 13c3 in Biochemical and Metabolic Research Methodologies

Isotopic Tracing for Metabolic Pathway Elucidation in Biological Systems (Methodology Focus)

Isotopic tracing is a powerful technique used to follow the journey of atoms from substrate molecules through metabolic pathways into end products. mdpi.com By using a ¹³C-labeled compound, researchers can gain insights into the dynamics of biochemical reactions within a biological system. mdpi.comfrontiersin.org The core principle is that the ¹³C label alters the mass of the molecule, allowing it to be distinguished from its unlabeled counterparts by analytical instruments. bitesizebio.com

The design of a ¹³C labeling experiment is a critical step that dictates the quality and precision of the results. d-nb.info The primary goal is to select an appropriate isotopic tracer that will effectively label the metabolic pathway of interest to facilitate precise flux calculations. sci-hub.se

Key considerations in the experimental design include:

Tracer Selection : The choice of the ¹³C-labeled substrate is paramount and depends on the specific metabolic pathways being investigated. nih.gov For central carbon metabolism, tracers like [1-¹³C]glucose or [U-¹³C]glucose are common. sci-hub.se For other pathways, such as those involving amino acids or fatty acids, specifically labeled glutamine or oleate (B1233923) might be used. d-nb.infophysiology.org In a hypothetical scenario to trace pathways involving the isopropyl group, 2-Bromopropane-¹³C₃ could be considered.

Isotopic Steady State : Experiments are often designed to allow the biological system to reach an "isotopic steady state," where the labeling pattern of intracellular metabolites becomes constant over time. d-nb.info However, for studying dynamic systems or very slow-growing cells, non-stationary flux analysis may be required, which analyzes the rate of label accumulation over time. embopress.org

Biological System and Conditions : The experimental setup must account for the specific biological system (e.g., microbial, mammalian, or plant cells) and culture conditions. osti.gov Factors such as the growth medium, developmental stage of the organism, and pre-existing metabolite pools can influence the incorporation of the label. osti.gov

The following table outlines a generalized experimental design for a ¹³C-labeling study.

| Step | Description | Key Considerations | Relevant Techniques |

| 1. Model Definition | A stoichiometric model of the known or hypothesized metabolic network is constructed. sci-hub.se | Includes all relevant biochemical reactions, metabolites, and cellular compartments. | Literature review, genomic databases (e.g., KEGG, BioCyc). |

| 2. Tracer Selection | The optimal ¹³C-labeled substrate(s) is chosen to maximize the information obtained about the target fluxes. vanderbilt.edu | Pathway of interest, commercial availability and cost of the tracer, desired flux resolution. creative-proteomics.com | Optimal Experimental Design (OED) algorithms, simulation studies. vanderbilt.edu |

| 3. Cell Culturing | The biological system is cultured in a medium containing the selected ¹³C-labeled tracer. nih.gov | Achieving isotopic steady state, minimizing biological variability, using appropriate controls. d-nb.info | Bioreactors, cell culture flasks, chemostats. |

| 4. Sampling & Quenching | Samples are collected and metabolic activity is instantly halted ("quenched") to preserve the in vivo state of metabolites. wikipedia.org | Rapid quenching is crucial to prevent metabolic changes post-sampling. | Cold methanol (B129727) quenching, freeze-clamping. |

| 5. Metabolite Extraction | Intracellular metabolites are extracted from the quenched cells. sci-hub.se | Extraction efficiency and selectivity for the metabolites of interest. | Solvent extraction (e.g., methanol/water), bead beating. |

Once metabolites are extracted, specialized analytical techniques are required to detect and quantify the incorporation of ¹³C atoms. The two primary methods are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgwikipedia.org

Mass Spectrometry (MS) : MS is the most common technique for measuring ¹³C labeling. nih.gov It separates ions based on their mass-to-charge ratio. The incorporation of ¹³C atoms increases the mass of a metabolite by approximately 1.00335 Da for each labeled carbon. tandfonline.com This allows MS to distinguish between different "isotopologues"—molecules that differ only in their isotopic composition. nih.gov The resulting data is a mass isotopomer distribution (MID), which shows the fractional abundance of each isotopologue (e.g., M+0 for unlabeled, M+1 for one ¹³C, M+2 for two ¹³C, etc.). nih.gov MS is often coupled with separation techniques like:

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a robust method, particularly for analyzing proteinogenic amino acids and other central metabolites after a derivatization step to make them volatile. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is highly sensitive and suitable for a broader range of metabolites, including those that are non-volatile or thermally unstable, without the need for derivatization. nih.govphysiology.org

The table below compares the primary analytical techniques used for tracing ¹³C.

| Technique | Principle of Detection | Advantages | Disadvantages |

| GC-MS | Separates volatile compounds, then detects mass isotopologue distribution. nih.gov | High chromatographic resolution, robust, extensive libraries for identification. nih.gov | Requires chemical derivatization, limited to volatile/thermostable compounds. nih.gov |

| LC-MS | Separates compounds in liquid phase, then detects mass isotopologue distribution. physiology.org | High sensitivity, wide metabolite coverage, no derivatization needed. nih.gov | Can suffer from matrix effects, less standardized than GC-MS. |

| NMR | Detects the nuclear spin of ¹³C atoms. frontiersin.org | Provides positional information (¹³C-¹³C bonds), non-destructive. frontiersin.orgfrontiersin.org | Lower sensitivity than MS, requires higher sample concentrations. mdpi.com |

¹³C Metabolic Flux Analysis (¹³C-MFA) is a computational method that uses the isotopic labeling data to quantify the rates (fluxes) of intracellular reactions. wikipedia.orgcreative-proteomics.com It is considered the gold standard for determining metabolic fluxes in living cells. creative-proteomics.com

The general workflow of ¹³C-MFA involves several key steps:

Data Collection : Experimental data is gathered, including the labeling patterns of metabolites (from MS or NMR), substrate uptake rates, and byproduct secretion rates. sci-hub.se

Model Integration : This data is used as input for a computational model of the cell's metabolic network. researchgate.net The model consists of a system of algebraic equations that describe the relationships between metabolic fluxes and the resulting metabolite labeling patterns. frontiersin.org

Flux Estimation : The model is then used to calculate the set of metabolic fluxes that best reproduces the experimentally measured labeling data. embopress.org This is typically achieved by minimizing the difference between the measured data and the model-predicted values through iterative optimization algorithms. mdpi.com

Statistical Evaluation : Once a best-fit solution for the fluxes is found, statistical methods like chi-squared tests are used to assess the goodness-of-fit. sci-hub.se This ensures that the calculated fluxes are statistically consistent with the experimental data and that the underlying metabolic model is valid. Confidence intervals are also calculated for each flux to determine the precision of the estimate. sci-hub.se

¹³C-MFA provides a detailed map of cellular metabolism, revealing how cells utilize different pathways in response to genetic or environmental changes. creative-proteomics.com

Computational and Theoretical Studies on 2 Bromopropane 13c3 Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 2-bromopropane-¹³C₃, these methods elucidate how isotopic substitution influences the molecule's geometry and electron distribution.

Application of Density Functional Theory (DFT) and Hartree-Fock (HF) Methods to Labeled Species

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio and DFT methods used in computational chemistry. researchgate.netntnu.no HF theory approximates the many-electron wavefunction as a single Slater determinant, while DFT methods calculate the electron density to determine the system's energy. ntnu.no Hybrid DFT functionals, such as B3LYP and PBE1PBE, combine aspects of both theories and are often favored for their balance of accuracy and computational cost in reaction calculations. researchgate.netgaussian.com

In the context of 2-bromopropane-¹³C₃, these methods are applied to optimize the molecular geometry and calculate electronic properties. sciepub.com For instance, DFT calculations can be used to determine bond lengths, bond angles, and dihedral angles of the isotopically labeled molecule. While the equilibrium geometry is largely unaffected by isotopic substitution, the subtle changes in vibrational modes can be computationally detected.

A study on the E2 elimination reaction of 2-bromopropane (B125204) utilized both HF and DFT methods to investigate the reaction mechanism. sciepub.comsciepub.com Such calculations provide insights into the molecular orbitals and electron density, which are crucial for understanding how the molecule interacts during a chemical reaction. sciepub.com For isotopically labeled species like 2-bromopropane-¹³C₃, these calculations can reveal subtle electronic effects arising from the change in nuclear mass.

Table 1: Comparison of Computational Methods

| Method | Description | Common Applications |

|---|---|---|

| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation approximately by considering electron-electron repulsion in an average way. ntnu.no | Initial geometry optimizations, wavefunction analysis. |

| Density Functional Theory (DFT) | A method based on calculating the electron density to determine the energy and other properties of a system. researchgate.net | Geometry optimizations, energy calculations, vibrational frequency analysis. |

| Hybrid DFT (e.g., B3LYP) | Combines a portion of HF exchange with DFT exchange and correlation functionals, often providing improved accuracy. researchgate.net | Reaction mechanisms, thermochemistry, prediction of spectroscopic properties. researchgate.netsciepub.com |

Calculation of Vibrational Frequencies and Zero-Point Energies for KIE Predictions

The substitution of ¹²C with ¹³C in 2-bromopropane primarily affects the vibrational frequencies of the molecule due to the increased mass of the carbon atoms. These changes are critical for predicting kinetic isotope effects (KIEs).

Computational methods are used to calculate the harmonic vibrational frequencies, which correspond to the modes of motion of the molecule. uni-muenchen.de From these frequencies, the zero-point vibrational energy (ZPVE) can be determined. uni-muenchen.deresearchgate.net The ZPVE is the lowest possible energy a molecule can possess, even at absolute zero, and is a direct consequence of its vibrational motion. uni-muenchen.de

The ZPVE is calculated as the sum over all vibrational modes: ZPVE = (1/2) * h * Σνᵢ where h is Planck's constant and νᵢ is the frequency of the i-th vibrational mode.

Isotopic substitution leads to a lower ZPVE for the heavier molecule (2-bromopropane-¹³C₃) compared to its lighter counterpart. This difference in ZPVE between the reactant and the transition state is a major contributor to the primary KIE. Theoretical calculations often employ scaling factors to better match the computed harmonic frequencies with experimental fundamental frequencies. nih.govarxiv.org

Molecular Dynamics Simulations and Computational Modeling of Reactivity

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer a view of the system's evolution over time, which is essential for understanding reaction dynamics. mdpi.comsu.se

Exploration of Reaction Pathways and Transition States for Labeled Reactions

Computational chemistry allows for the detailed exploration of potential energy surfaces (PES) of chemical reactions. solubilityofthings.com For reactions involving 2-bromopropane-¹³C₃, such as SN2 or E2 reactions, computational methods can identify the minimum energy path from reactants to products. sciepub.comsciepub.com

The highest point along this path is the transition state, which is a short-lived, high-energy configuration with partially formed and broken bonds. solubilityofthings.commasterorganicchemistry.com Locating the transition state is a key step in understanding the reaction mechanism and calculating the activation energy. sciepub.comsolubilityofthings.com Methods like the synchronous transit-guided quasi-Newton (QST2) approach are used to find these saddle points on the PES. ucsb.edu For a reaction like the E2 elimination of 2-bromopropane, the transition state involves the simultaneous breaking of a C-H and a C-Br bond and the formation of a C=C double bond. sciepub.com The isotopic labeling with ¹³C can subtly alter the geometry and energy of this transition state.

Prediction of Isotope Effects and Comparison with Experimental Data

The primary application of studying 2-bromopropane-¹³C₃ computationally is the prediction of KIEs. The KIE is the ratio of the rate constant of the reaction with the light isotope (k_light) to that with the heavy isotope (k_heavy).

KIE = k_light / k_heavy

This ratio can be predicted theoretically using the ZPVEs and other vibrational contributions of the reactants and the transition state for both isotopic species. The theory of KIEs posits that the difference in activation energy for the light and heavy isotopologues arises primarily from the differences in their ZPVEs. researchgate.net

Computational models can predict KIEs for various reaction mechanisms (e.g., SN1 vs. SN2). nih.gov For an SN2 reaction, a significant primary KIE is expected as the C-Br bond is broken in the rate-determining step. masterorganicchemistry.com In contrast, an SN1-type mechanism might show a smaller KIE. By comparing the computationally predicted KIEs for different proposed pathways with experimentally measured values, researchers can gain strong evidence for the actual reaction mechanism. nih.govosti.gov For example, computational studies have been used to reproduce experimental KIEs in reactions like glycosylations and Diels-Alder reactions, helping to confirm their concerted mechanisms. nih.gov

Advanced Computational Techniques for Isotopic Perturbations

Beyond standard DFT and HF methods, more advanced techniques can be employed to study the subtle effects of isotopic substitution. These can include higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, which provide more accurate descriptions of electron correlation. ntnu.no

Furthermore, path integral molecular dynamics (PIMD) can be used to include nuclear quantum effects, such as tunneling, which can be important in reactions involving the transfer of lighter atoms, although less critical for the heavier carbon skeleton of 2-bromopropane.

The combination of high-level quantum chemical calculations and molecular dynamics simulations provides a robust framework for understanding the chemical behavior of isotopically labeled molecules like 2-bromopropane-¹³C₃. These theoretical investigations complement experimental studies, offering a molecular-level interpretation of observed phenomena and guiding the design of new experiments.

Future Directions and Emerging Research Opportunities for 2 Bromopropane 13c3

Innovations in Synthesis and Scalability of Labeled Compounds

The practical application of 2-Bromopropane-13C3 is intrinsically linked to its availability, which is dependent on efficient and scalable synthesis methods. The future in this area is geared towards more economical and versatile production of ¹³C-labeled compounds.

One of the key innovations is the integration of flow chemistry , which offers enhanced safety, scalability, and efficiency in the synthesis of isotopically labeled compounds. adesisinc.com This continuous processing technique allows for precise control over reaction parameters, leading to higher yields and purer products compared to traditional batch methods. adesisinc.com

Another promising avenue is the development of methods that start from basic, cost-effective ¹³C sources. For instance, recent research has demonstrated a versatile approach for ¹³C₂-labeling of organic molecules starting from elemental ¹³C. researchgate.netrsc.org This involves the synthesis of calcium carbide (Ca¹³C₂) which is then used to generate acetylene (B1199291) (¹³C₂) as a universal building block for a wide range of organic transformations. researchgate.netrsc.org Adapting such methodologies could lead to more cost-effective routes for producing this compound.

Furthermore, biosynthesis is emerging as a powerful method for creating highly labeled compounds. itim-cj.ro By growing plants or microorganisms in an atmosphere where standard ¹²CO₂ is replaced with ¹³CO₂, complex natural products with a high degree of ¹³C labeling can be generated, avoiding complex and labor-intensive organic syntheses. nih.gov While not directly applicable to the synthesis of a simple alkyl halide like this compound, the principles of biotransformation could be harnessed in chemoenzymatic strategies.

The scalability of these innovative methods is a crucial factor. Many laboratories and companies specializing in stable isotopes now offer custom synthesis services, with the flexibility to produce labeled compounds in quantities ranging from milligrams to kilograms, catering to diverse research needs. itim-cj.rockisotopes.com

Expansion into Novel Mechanistic Applications beyond Current Scope

Isotope labeling is a cornerstone of mechanistic studies in chemistry, providing detailed insights into reaction pathways, intermediates, and transition states. researchgate.netijrpr.com this compound, as a labeled secondary alkyl halide, is well-positioned for expanded use in elucidating a variety of reaction mechanisms.

The classic reactions of 2-bromopropane (B125204), such as nucleophilic substitution and elimination, can be reinvestigated with its ¹³C-labeled counterpart to gain a more refined understanding. For example, in elimination reactions where 2-bromopropane yields propene, labeling can definitively track the fate of the carbon skeleton. chemguide.co.uk

Emerging areas where this compound could be applied include:

Photoredox Catalysis: Visible-light-mediated reactions have become a powerful tool in organic synthesis. Recent strategies have been developed for the carbonylation of alkyl halides under metal-free conditions using photoredox catalysts. researchgate.net Using this compound in such reactions would allow for precise tracking of the carbon atoms and help to elucidate the mechanism, which is proposed to proceed via carbon-centered radicals and carbocationic intermediates. researchgate.net

Electrochemistry: The electrochemical carboxylation of organic halides is a promising method for carbon fixation. A recent study on the electrocarboxylation of a model alkyl bromide used isotope labeling to determine the source of hydrogen in a competing hydrogenolysis reaction, revealing that it came from the aprotic solvent. nih.gov Similar studies with this compound could provide crucial mechanistic details for optimizing the selective carboxylation of secondary alkyl halides.

Metal-Catalyzed Cross-Coupling: Iron-catalyzed cross-coupling reactions of alkyl halides are of significant interest. Mechanistic studies suggest pathways involving halide-atom abstraction and the formation of alkyl radicals. princeton.edu Employing this compound as a substrate would enable detailed investigation of these pathways and the potential for skeletal rearrangements.

The ability to trace the ¹³C atoms through these complex transformations provides unambiguous evidence that is often difficult to obtain through other means, thereby deepening the fundamental understanding of chemical reactivity. ijrpr.com

Development of Advanced Analytical Techniques for Enhanced Isotopic Profiling and Imaging

The full potential of this compound and its downstream products can only be realized through the use of sophisticated analytical techniques capable of detecting and quantifying ¹³C isotopes with high sensitivity and resolution.

Mass Spectrometry (MS) coupled with chromatography is a workhorse in this field. The coupling of liquid chromatography (LC) to isotope ratio mass spectrometry (IRMS), known as LC-IRMS, is a state-of-the-art technique for the targeted isotopic analysis of compounds. researchgate.net This method allows for the precise measurement of ¹³C/¹²C ratios in specific molecules within a complex mixture. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is another exceptionally powerful tool. While standard ¹³C NMR is limited by the low natural abundance of ¹³C, the high enrichment in this compound dramatically enhances sensitivity. nih.govfrontiersin.org Quantitative isotopic ¹³C NMR spectrometry at natural abundance is already a promising tool for determining the ¹³C content of each specific carbon atom within a molecule. researchgate.net When applied to highly enriched compounds, this technique can provide an exquisitely detailed isotopic profile.

A revolutionary development in this area is Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS) . bruker.comnih.gov This technique can increase the MR signal of ¹³C-labeled substrates by more than 10,000-fold, though the effect is transient. bruker.combiomolther.org By injecting a hyperpolarized ¹³C-labeled probe, such as [1-¹³C]pyruvate, researchers can monitor metabolic pathways in real-time and in vivo. nih.govfrontiersin.orgaacrjournals.org While this compound itself is not a metabolic substrate, it can be a precursor to synthesize labeled molecules that are. The development of new hyperpolarized probes derived from versatile building blocks like this compound could open new windows into cellular metabolism in health and disease. bruker.com

| Analytical Technique | Application for ¹³C-Labeled Compounds | Key Advantages |

| LC-IRMS | Precise measurement of ¹³C/¹²C isotope ratios in specific compounds. researchgate.netmdpi.com | High precision for isotope ratio analysis. |

| Quantitative ¹³C NMR | Determination of ¹³C content at specific atomic sites within a molecule. researchgate.net | Provides detailed intramolecular isotopic profiles. |

| Hyperpolarized ¹³C MRI/MRS | Real-time, in vivo imaging of metabolic pathways using ¹³C-labeled probes. bruker.comnih.govfrontiersin.org | Extremely high sensitivity (›10,000-fold signal enhancement). biomolther.org |

Interdisciplinary Research at the Interface of Organic Chemistry, Biochemistry, and Materials Science Leveraging ¹³C-Labeled Alkyl Halides

The utility of ¹³C-labeled alkyl halides like this compound extends beyond a single discipline, fostering interdisciplinary research that merges organic chemistry, biochemistry, and materials science.

In biochemistry , the primary use is in metabolic flux analysis. solubilityofthings.comtum.de this compound can serve as a starting material in the synthesis of more complex ¹³C-labeled molecules, such as amino acids, fatty acids, or drug candidates. symeres.com These labeled tracers allow scientists to follow their path through intricate metabolic networks, quantify the rates of biochemical reactions, and understand how metabolism is altered in disease states like cancer or in response to therapies. solubilityofthings.combohrium.com

In materials science , ¹³C-labeled compounds are finding new applications. For example, highly enriched ¹³C-graphene has been synthesized to study its biodistribution and degradation. acs.org Isotope Ratio Mass Spectrometry (IRMS) allows for the detection and quantification of very small amounts of the labeled material in cells or biological compartments with high selectivity. acs.org Similarly, polymers or other materials synthesized using precursors derived from this compound could be traced in biological systems or in the environment. This is particularly relevant for assessing the fate and potential impact of new materials.

The nexus of these fields is where the most exciting opportunities lie. For instance, a ¹³C-labeled drug molecule (organic chemistry) could be used to study its metabolic breakdown and mechanism of action in a cell (biochemistry), while also being incorporated into a nanoparticle delivery system (materials science) whose own fate can be tracked by its isotopic signature. Labeled alkyl halides are fundamental building blocks in the synthetic routes required for these sophisticated interdisciplinary studies. acs.orgsigmaaldrich.com

Q & A

Q. What are the primary applications of 2-bromopropane-13C3 in mechanistic organic chemistry studies?

this compound is critical for tracking reaction pathways via isotopic labeling. Its 13C atoms allow precise monitoring of bond cleavage or formation in nucleophilic substitution (SN2) or elimination reactions using techniques like NMR or mass spectrometry. For example, 13C labeling at specific positions (e.g., central carbon) helps distinguish between competing mechanisms by analyzing isotopic shifts in products . Researchers should validate isotopic purity (≥98 atom% 13C) using vendor specifications (e.g., Kanto Reagents’ isotopic distribution tables) to avoid artifacts .

Q. How should researchers handle and store this compound to ensure safety and compound stability?

- Storage: Keep in a tightly sealed container in a cool (<20°C), ventilated area to prevent degradation. Avoid exposure to moisture or light, which may hydrolyze the C-Br bond .

- Safety: Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately and seek medical advice if irritation persists. CO2 or dry chemical extinguishers are recommended for fires due to its flammability (Flash Point: 1°C) .

Q. What analytical methods are recommended to confirm the isotopic integrity of this compound post-synthesis?

- NMR: 13C NMR can verify isotopic enrichment at specific positions (e.g., δ 20–30 ppm for CH3 groups in 13C-labeled propane derivatives).

- Mass Spectrometry: High-resolution MS (e.g., Q-TOF) detects isotopic peaks (e.g., m/z 124.99 for 13C3 vs. 122.99 for unlabeled 2-bromopropane) .

- Purity Checks: Cross-reference vendor data (e.g., Kanto Reagents’ CAS RN: 52809-76-4 for deuterated analogs) to confirm absence of unlabeled impurities .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in kinetic isotope effects (KIEs) between 13C-labeled and unlabeled 2-bromopropane?

Contradictions in KIEs often arise from incomplete isotopic labeling or solvent effects. To mitigate:

- Control Experiments: Compare reactions using 13C3-labeled and non-labeled analogs under identical conditions (temperature, solvent polarity).

- Data Normalization: Use internal standards (e.g., deuterated solvents) to correct for instrumental variability in NMR/MS.

- Theoretical Modeling: Apply computational methods (DFT) to predict KIEs and validate experimental results .

Reference longitudinal studies (e.g., multi-wave panel designs) to assess time-dependent isotopic effects, as seen in stress response research .

Q. What strategies address discrepancies in metabolic pathway analysis when using this compound in environmental degradation studies?

- Isotopic Tracer Dilution: Introduce 13C-labeled compound into microbial cultures or soil samples and track 13CO2 production via isotope-ratio MS.

- Contradiction Analysis: If unexpected metabolites arise, re-evaluate extraction protocols (e.g., solvent polarity) or microbial activity (e.g., PCR for degradative genes) .

- Multi-Omics Integration: Combine metabolomics (13C flux analysis) with proteomics to identify enzymes involved in degradation pathways .

Q. How can researchers optimize synthetic routes for this compound to minimize isotopic scrambling?

- Reaction Conditions: Use low-temperature bromination (e.g., HBr in anhydrous ether) to prevent 13C redistribution.

- Purification: Distill under reduced pressure and validate via GC-MS to isolate the desired isotopologue (e.g., 13C3 vs. partially labeled byproducts) .

- Quality Control: Cross-check with vendor protocols (e.g., Kanto Reagents’ deuterated analogs) for isotopic stability benchmarks .

Data Management & Ethics

Q. How should researchers balance open-data principles with safety concerns when publishing this compound datasets?

- Anonymization: Remove exact synthesis protocols or isotopic ratios from public repositories to prevent misuse.

- Controlled Access: Use platforms like the European Open Science Cloud (EOSC) for restricted data sharing, requiring ethical approval for access .

- Citation Ethics: Always credit primary sources (e.g., Kanto Reagents’ catalog codes) and adhere to CAS RN standards for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.